molecular formula C24H32Cl2N4O4 B2974034 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride CAS No. 474626-04-5

1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride

Cat. No.: B2974034
CAS No.: 474626-04-5
M. Wt: 511.44
InChI Key: QMGHPQOQMOLCGT-UHFFFAOYSA-N
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Description

1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride is a bicyclic quaternary ammonium compound characterized by a rigid 1,4-diazabicyclo[2.2.2]octane core. The structure features two 4-methoxyphenylamide groups attached via ethyl linkages to the nitrogen atoms of the bicyclic system, with chloride as the counterion . Applications may include biochemical or pharmaceutical uses, inferred from structurally related bicyclic ammonium salts listed in biochemical databases .

Properties

IUPAC Name

2-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]-N-(4-methoxyphenyl)acetamide;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4.2ClH/c1-31-21-7-3-19(4-8-21)25-23(29)17-27-11-14-28(15-12-27,16-13-27)18-24(30)26-20-5-9-22(32-2)10-6-20;;/h3-10H,11-18H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGHPQOQMOLCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C[N+]23CC[N+](CC2)(CC3)CC(=O)NC4=CC=C(C=C4)OC.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride typically involves multiple steps:

    Formation of the Diazabicyclo[2.2.2]octane Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxyphenyl and Amino Groups: This step involves the substitution of the core structure with methoxyphenyl and amino groups, often through nucleophilic substitution reactions.

    Final Chloride Addition: The final step involves the addition of chloride ions to form the diium chloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The chloride ions can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the amino groups would yield amines.

Scientific Research Applications

1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for potential therapeutic uses, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor ligand, it would bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic System Variations

The bicyclo[2.2.2]octane system in the target compound contrasts with smaller or differently arranged bicyclic frameworks in analogs:

  • 1,4-bicyclo[2.2.2]octanebis(methylamine) derivatives (e.g., CID 15870): Share the same bicyclo[2.2.2]octane core but feature chlorobenzyl substituents instead of methoxyphenylamide groups. The rigid octane system enhances conformational stability, favoring interactions in catalytic or receptor-binding applications .
  • The chloroethyl groups enhance lipophilicity, differing from the target compound’s polar amide linkages .
  • 1,4-Diazabicyclo[3.2.1]octane dihydrochloride : The bicyclo[3.2.1] system alters nitrogen positioning, affecting basicity and salt formation. This structural variation may limit cross-reactivity in biological systems compared to the target compound .

Table 1: Bicyclic Core Comparison

Compound Bicyclic System Key Substituents Counterion Stability & Reactivity Insights
Target Compound [2.2.2] 4-Methoxyphenylamide Chloride High stability; polar interactions
CID 15870 [2.2.2] 2-Chlorobenzyl Dihydrochloride Lipophilic; suited for hydrophobic environments
Diazoniabicyclo[2.2.1]heptane [2.2.1] 2-Chloroethyl Phosphonoacetate High reactivity; steric strain
Diazabicyclo[3.2.1]octane [3.2.1] Varied (e.g., benzimidazolyl) Dihydrochloride Altered basicity; niche pharmaceutical uses
Substituent Functional Groups
  • Methoxyphenylamide vs. Chlorobenzyl (CID 15870) : The target’s methoxy groups improve solubility in polar solvents (e.g., DMSO or water) compared to the lipophilic chlorobenzyl groups in CID 15870. Amide bonds enable hydrogen bonding, enhancing bioavailability in drug design .
  • Chloroethyl vs. Methoxyphenylamide : The chloroethyl groups in the bicyclo[2.2.1]heptane analog increase electrophilicity, favoring alkylation reactions, whereas the target’s amide groups may participate in substrate recognition or enzymatic inhibition .

Table 2: Functional Group Impact

Compound Substituent Type Key Properties Applications Inferred
Target Compound Methoxyphenylamide Polar, H-bonding, moderate lipophilicity Biochemical assays, surfactants
CID 15870 Chlorobenzyl Highly lipophilic, electron-withdrawing Catalysis, hydrophobic matrices
Diazoniabicyclo[2.2.1]heptane Chloroethyl Electrophilic, reactive Alkylating agents, polymer chemistry
Counterion and Salt Formation

The chloride counterion in the target compound contrasts with dihydrochloride or phosphonoacetate salts in analogs:

  • Chloride vs. Dihydrochloride (CID 15870) : Chloride salts typically exhibit higher solubility in aqueous media than dihydrochlorides, which may precipitate under acidic conditions .

Biological Activity

1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride is a compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C24H32Cl2N4O4, with a molecular weight of 511.44 g/mol . The compound features a bicyclic structure known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,4-diazabicyclo[2.2.2]octane exhibit potent antimicrobial properties against a range of pathogens:

  • Gram-positive bacteria: Effective against Staphylococcus aureus.
  • Gram-negative bacteria: Demonstrated activity against Pseudomonas aeruginosa.
  • Fungal strains: Limited activity noted against certain fungal species.

The minimum inhibitory concentrations (MICs) for these compounds were comparable or superior to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of 1,4-Diazabicyclo[2.2.2]octane Derivatives

PathogenMIC (µg/mL)Reference Drug (Ciprofloxacin)
Staphylococcus aureus< 0.50.5
Pseudomonas aeruginosa< 0.51
Proteus vulgarisNo activity-

Antiviral Activity

The compound also exhibits antiviral properties, particularly against influenza virus strains such as H1N1. Compounds derived from 1,4-diazabicyclo[2.2.2]octane showed rapid virucidal effects in vitro .

Table 2: Antiviral Activity Against Influenza Virus

CompoundVirus StrainObserved Effect
1cH1N1Significant reduction in viral load after 24 hours
1eH3N2Moderate reduction in viral replication

The biological activity of the compound is attributed to its ability to disrupt cellular processes in bacteria and viruses:

  • Cell Membrane Disruption: The cationic nature of the compound allows it to interact with microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Viral Entry: The compound may interfere with the viral entry mechanism by binding to viral proteins or host cell receptors.

Case Studies

A notable study evaluated various derivatives of the compound against resistant bacterial strains and highlighted the efficacy of specific linkers in enhancing antimicrobial activity . Another study focused on the antiviral efficacy against different influenza strains, demonstrating that modifications in the chemical structure could significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s synthesis involves quaternization of the diazabicyclo[2.2.2]octane (DABCO) core with 2-((4-methoxyphenyl)amino)-2-oxoethyl groups. Key steps include:

  • Step 1 : Alkylation of DABCO using chloroacetamide derivatives under anhydrous conditions (e.g., acetonitrile, 60°C, 24 hours) .
  • Step 2 : Purification via recrystallization from ethanol/water mixtures to isolate the diium chloride salt.
  • Optimization : Monitor reaction progress using 1H^1H NMR to detect residual starting materials. Adjust stoichiometry (e.g., 2.2 equivalents of alkylating agent per DABCO nitrogen) to minimize byproducts.

Q. How can researchers confirm the compound’s structural integrity using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DMSO solution. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure, paying attention to potential twinning due to the compound’s symmetry .
  • NMR Analysis : Compare 13C^{13}C NMR chemical shifts of the methoxyphenyl groups (δ ~55 ppm for OCH3_3) and DABCO protons (δ ~3.5–4.5 ppm) with computational predictions (e.g., DFT) .

Advanced Research Questions

Q. What strategies can resolve contradictions in thermal stability data observed across different experimental batches?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen (heating rate: 10°C/min) to compare decomposition profiles. Inconsistent results may arise from residual solvents; pre-dry samples at 80°C under vacuum for 12 hours .
  • Differential Scanning Calorimetry (DSC) : Identify glass transition (TgT_g) or melting points (TmT_m) to assess crystallinity variations. Use Kissinger analysis to calculate activation energy for decomposition .

Q. How can the compound’s role in dynamic polymer networks be mechanistically investigated?

  • Methodological Answer :

  • Crosslinking Studies : Incorporate the compound into poly(ethylene glycol) (PEG) networks and monitor stress relaxation via rheometry. The DABCO core may facilitate reversible transalkylation, evidenced by frequency-dependent viscoelasticity .
  • Kinetic Analysis : Use 1H^1H NMR to track exchange dynamics in deuterated DMSO. Variable-temperature experiments can quantify activation energy for bond exchange .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. Compare with experimental UV-Vis spectra (e.g., λmax_{\text{max}} in methanol) to validate charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess aggregation behavior, which may influence catalytic activity in fluorination reactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to explore the compound’s potential as a phase-transfer catalyst?

  • Methodological Answer :

  • Reaction Screening : Test catalytic efficiency in biphasic systems (e.g., water/chloroform) using model reactions like nucleophilic fluorination. Compare turnover frequencies (TOF) with Selectfluor™ (a commercial DABCO-based fluorinating agent) .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., C–F bond formation vs. substrate activation) .

Q. What methodologies address discrepancies in crystallographic data refinement for high-symmetry derivatives?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning in triclinic or monoclinic systems. Validate with Rint_{\text{int}} values < 5% .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···Cl contacts) to identify packing anomalies that distort bond lengths .

Comparative and Mechanistic Studies

Q. How does the methoxyphenyl substituent influence the compound’s solubility and reactivity compared to halogenated analogs?

  • Methodological Answer :

  • Solubility Testing : Measure solubility in 10 solvents (e.g., water, THF, DCM) via gravimetry. Correlate with Hansen solubility parameters (δd_d, δp_p, δh_h) to identify solvent compatibility .
  • Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF6_6) to compare oxidation potentials with halogenated DABCO salts. Higher electron-donating methoxy groups may lower EoxE_{ox} by 0.2–0.3 V .

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